![molecular formula C9H6N4 B13670992 [1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)
[1,2,4]Triazolo[4,3-h][1,7]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[4,3-h][1,7]naphthyridine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by a fused ring system that includes a triazole ring and a naphthyridine ring, making it a unique and versatile molecule in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-h][1,7]naphthyridine typically involves multicomponent reactions, Friedländer approaches, and metal-catalyzed synthesis. For instance, one common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired product in moderate to high yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: [1,2,4]Triazolo[4,3-h][1,7]naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives of the compound can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,2,4]Triazolo[4,3-h][1,7]naphthyridine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Studies have demonstrated its inhibitory activities toward various kinases and its antiproliferative effects on cancer cell lines .
Industry: In the industrial sector, this compound derivatives are explored for their use in the development of new materials, such as light-emitting diodes (LEDs) and dye-sensitized solar cells .
Wirkmechanismus
The mechanism of action of [1,2,4]Triazolo[4,3-h][1,7]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit kinases such as c-Met and VEGFR-2, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s anti-inflammatory effects are linked to its modulation of inflammatory pathways and reduction of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
- [1,2,4]Triazolo[4,3-a]pyrazine
- [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine
- [1,2,4]Triazolo[1,5-a]pyrimidine
Comparison: Compared to these similar compounds, [1,2,4]Triazolo[4,3-h][1,7]naphthyridine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. For example, while [1,2,4]Triazolo[4,3-a]pyrazine derivatives are known for their antibacterial activity, this compound exhibits broader biological activities, including anticancer and anti-inflammatory effects .
Eigenschaften
Molekularformel |
C9H6N4 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
[1,2,4]triazolo[4,3-h][1,7]naphthyridine |
InChI |
InChI=1S/C9H6N4/c1-2-7-3-5-13-6-11-12-9(13)8(7)10-4-1/h1-6H |
InChI-Schlüssel |
KOASNSZMLWLZDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=NN=CN3C=C2)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



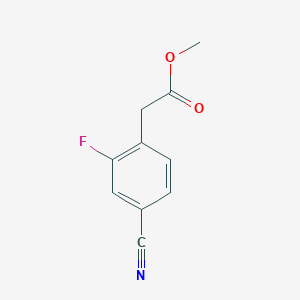
![4-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13670924.png)

![5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)
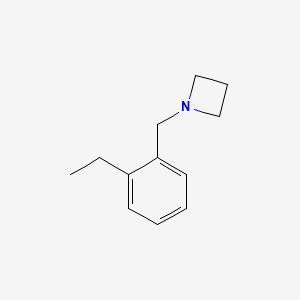
![2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13670950.png)
![1,8-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B13670961.png)
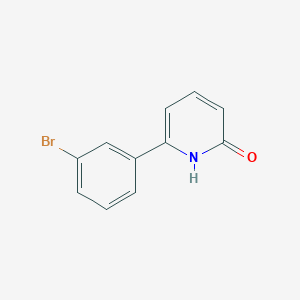

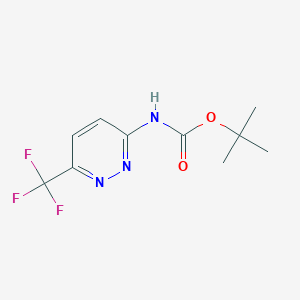
![7-Iodobenzo[b]thiophen-2-amine](/img/structure/B13670988.png)
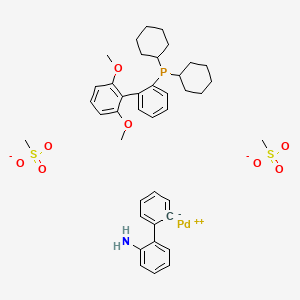
![Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13670999.png)
